1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which also contains a hydroxyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the pyrazole ring. The hydroxyl group is introduced through a subsequent hydroxylation reaction, and the carboxylic acid group is added via carboxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation of the hydroxyl group forms 1-(2-Chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid.
- Reduction of the carboxylic acid group forms 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-methanol.
- Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing to investigate its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-sulfonic acid
- 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-phosphonic acid
Uniqueness: 1-(2-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a hydroxyl group and a carboxylic acid group in specific positions allows for unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClN2O3 |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-3-1-2-4-7(6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
InChI Key |
VJLXGYRJRFZPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=O)N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.